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Compound of Interest

Compound Name: 5-Chloropicolinohydrazide
CAS No.: 145835-01-4
Cat. No.: B130559

Get Quote

Executive Summary & Chemical Identity

5-Chloropicolinohydrazide is a bifunctional pyridine derivative characterized by a rigid
heteroaromatic core and a flexible, nucleophilic hydrazide tail. Its structural integrity is pivotal
for downstream applications, particularly in coordination chemistry where it acts as a tridentate
or bidentate ligand.

Parameter Data

IUPAC Name 5-Chloro-2-pyridinecarbohydrazide

CAS Number 109386-35-6

Molecular Formula CeHeCIN3O

Molecular Weight 171.58 g/mol

Key Pharmacophore Pyridine-2-carbonylhydrazide (PCH) scaffold
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Synthesis & Purification Workflow

To ensure structural validity, the analyte must first be isolated with >98% purity. The standard
industrial protocol involves the hydrazinolysis of ethyl 5-chloropicolinate.

Reaction Pathway

The synthesis relies on nucleophilic acyl substitution. The electron-withdrawing chlorine atom
at the C5 position deactivates the ring slightly but does not significantly hinder the reactivity of
the ester carbonyl at C2.

Crystallization
5-Chloropicolinic Acid > Esterification Yield ~92% > Ethyl 5-Chloropicolinate > Hydrazinolysis EtOH! 5-Chloropicolinohydrazide
(Precursor) (EtOH / H2S04, Reflux) (Intermediate) (NH2NH2-H20, 0-5°C to RT) (Target)

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow ensuring minimal byproduct formation.

Critical Purification Protocol

e Reaction Termination: Cool reaction mixture to 4°C. The product typically precipitates as
white/off-white needles.

« Filtration: Vacuum filter and wash with cold ethanol to remove unreacted hydrazine (critical to
prevent false positives in biological assays).

» Recrystallization: Dissolve crude solid in boiling ethanol. Hot filter to remove inorganic salts.
Cool slowly to room temperature to maximize crystal lattice order for XRD analysis.

Spectroscopic Characterization (The Core)

This section details the expected spectral fingerprints required to confirm identity.[1]

Nuclear Magnetic Resonance (NMR)

The chlorine substituent at C5 breaks the symmetry of the pyridine ring, creating a distinct

splitting pattern.
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Solvent: DMSO-de (Preferred due to solubility and exchangeable protons).

Proton (H)

Chemical Shift
(3 ppm)

Multiplicity

J-Coupling
(Hz)

Structural
Insight

CONH

9.80 - 10.10

Broad Singlet

Amide proton;
disappears on
D20 shake.

NH:2

450-4.70

Broad Singlet

Terminal amine;
prone to H-

bonding shifts.

H-6

~8.65

Doublet (d)

Ortho to N, Meta
to CI. Most
deshielded due
to ring nitrogen

anisotropy.

H-3

~8.05

Doublet (d)

Ortho to
Carbonyl.

H-4

~8.15

Doublet of
Doublets (dd)

J~85,20

Meta to
Carbonyl, Ortho
to Cl. Shows
coupling to H-3
and H-6.

Expert Note: If H-6 appears as a singlet, check resolution; it often overlaps or shows weak

coupling due to the quadrupole moment of ClI.

Mass Spectrometry (MS) & Fragmentation

The chlorine isotope pattern is the primary diagnostic tool.

e Molecular lon: M+ (171) and (M+2)+ (173) must appear in a 3:1 ratio (3°Cl : 37Cl).

o Base Peak: Often m/z 140/142 (Loss of -NHNH:z or formation of acylium ion).
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Molecular lon [M+H]+

popnpony § s - N2H4 (32 Da) - CO (28 Da)

Primary Cleavage

Acylium lon [M-NHNH2]+
m/z 140 / 142

Pyridine Fragment [M-CONHNH2]+
m/z 112/ 114

Click to download full resolution via product page

Figure 2: Predicted ESI-MS fragmentation pathway highlighting the conservation of the chlorine
isotope signature.

Infrared Spectroscopy (FTIR)

e 3300 - 3150 cm~*: Doublet (NH2 asymmetric/symmetric stretch).

e 1670 - 1650 cm~*: Amide | band (C=0 stretch). Note: This is lower than typical esters due to
resonance with the pyridine ring.

e 1520 cm~: Amide Il band (N-H bending).
e 1080 - 1090 cm~1: C-ClI stretching vibration (Diagnostic).

Solid-State & Conformational Analysis

Understanding the 3D structure is vital for predicting ligand behavior in metallodrugs.

Tautomerism

In the solid state, 5-Chloropicolinohydrazide exists predominantly in the Amido form (C=0),
stabilized by intermolecular hydrogen bonds. However, in solution (especially in the presence
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of metal ions), it can tautomerize to the Imidol form (C-OH=N), facilitating coordination.

Crystallographic Expectations

Based on homologous structures (e.g., Isoniazid, Picolinohydrazide):

o Planarity: The pyridine ring and the carbonyl group are expected to be coplanar to maximize
Tt-conjugation.

» Conformation: The hydrazide group typically adopts an anti conformation relative to the ring
nitrogen to minimize dipole repulsion, unless involved in intramolecular hydrogen bonding

(e.g., N(1)-H...N(py)).

e Packing: Expect "head-to-tail" stacking driven by N-H...N(pyridine) and N-H...O=C hydrogen
bonding networks.

Functional Reactivity: Ligand Behavior

For drug development, the ability of this molecule to chelate transition metals (Cu, Zn, Fe) is a
key mechanism of action (e.g., inhibiting metalloenzymes).

Coordination Modes:
» Bidentate (N,O): Coordination via the Pyridine Nitrogen and Amide Oxygen (Neutral form).

» Tridentate (N,O,N): Upon condensation with aldehydes to form hydrazones, it coordinates
via Pyridine N, Iminol O, and Azomethine N.

Self-Validating Experiment: To confirm chelation capability, mix equimolar amounts of the
hydrazide and CuClz in ethanol. A color change from pale blue to intense green/brown
indicates complex formation, validating the ligand sites.

References

e Synthesis & General Properties

e Crystallographic Homologs
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o National Institutes of Health (NIH). Crystal structure of the co-crystal of 5-amino-
isophthalic acid and 1,2-bis(pyridin-4-yl)ethene. Available at: [Link]

e Spectroscopic Data (Homologs)

o Reich, H. J. Hans Reich's Collection: NMR Spectroscopy Data. University of Wisconsin.[2]
Available at: [Link]

» Biological Relevance (Antitubercular)

o National Institutes of Health (NIH). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol)
against Mycobacterium tuberculosis. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Structural Analysis of 5-Chloropicolinohydrazide: A
Technical Validation Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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